molecular formula C7H9N3O B12049453 N-Hydroxy-2-pyridin-3-yl-acetamidine

N-Hydroxy-2-pyridin-3-yl-acetamidine

Cat. No.: B12049453
M. Wt: 151.17 g/mol
InChI Key: ZEONASHSZKLJGT-UHFFFAOYSA-N
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Description

N-Hydroxy-2-pyridin-3-yl-acetamidine is a chemical compound with the molecular formula C₇H₉N₃O and a molecular weight of 151.17 g/mol It is known for its unique structure, which includes a pyridine ring and an acetamidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-pyridin-3-yl-acetamidine typically involves the reaction of 3-pyridineacetonitrile with hydroxylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: 3-pyridineacetonitrile (C₆H₆N₂)

    Reagent: Hydroxylamine (NH₂OH)

    Reaction Conditions: The reaction is usually conducted in an aqueous or alcoholic medium at a temperature range of 0-50°C.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-pyridin-3-yl-acetamidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents (R-X)

Major Products Formed

    Oxidation: Formation of oximes or nitriles

    Reduction: Formation of amines

    Substitution: Formation of substituted pyridine derivatives

Scientific Research Applications

N-Hydroxy-2-pyridin-3-yl-acetamidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Hydroxy-2-pyridin-3-yl-acetamidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-2-pyridin-2-yl-acetamidine
  • N-Hydroxy-2-pyridin-4-yl-acetamidine
  • N-Hydroxy-3-pyridin-3-yl-acetamidine

Uniqueness

N-Hydroxy-2-pyridin-3-yl-acetamidine is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and binding properties. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

N'-hydroxy-2-pyridin-3-ylethanimidamide

InChI

InChI=1S/C7H9N3O/c8-7(10-11)4-6-2-1-3-9-5-6/h1-3,5,11H,4H2,(H2,8,10)

InChI Key

ZEONASHSZKLJGT-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CN=C1)C/C(=N\O)/N

Canonical SMILES

C1=CC(=CN=C1)CC(=NO)N

Origin of Product

United States

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